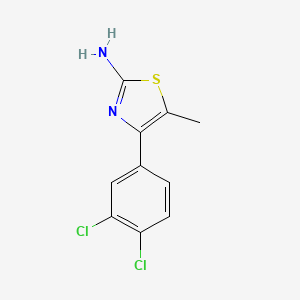

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

描述

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENQRTUPUKKHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651073 | |

| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228413-64-7 | |

| Record name | 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The general synthetic approach involves the following steps:

Preparation of α-Haloketone Intermediate:

The synthesis begins with the preparation of an α-haloketone bearing the 3,4-dichlorophenyl substituent. This is typically achieved by halogenation (bromination or chlorination) of the corresponding acetophenone derivative.Condensation with Thioamide or Thiourea:

The α-haloketone is then reacted with methyl-substituted thioamide or thiourea derivatives under reflux conditions to form the thiazole ring. The nucleophilic sulfur and nitrogen atoms of the thioamide attack the α-haloketone, leading to cyclization.Amination at the 2-Position:

The amino group at the 2-position is introduced either directly via the thioamide used or by subsequent substitution reactions if necessary.Purification and Characterization:

The crude product is purified by recrystallization or chromatographic methods, and its structure is confirmed by spectroscopic techniques such as NMR and IR.

Specific Example from Literature

A detailed example of a related thiazole synthesis is described by researchers who synthesized various 1,3-thiazole derivatives via a four-step procedure involving:

- Isoxazole ring formation

- α-Bromination of the acetyl group

- Thiazole ring formation by condensation with thioamides

- Carboxamide or thiocarboxamide attachment

Although this example focuses on isoxazole-thiazole hybrids, the thiazole ring formation step is analogous and applicable to the preparation of this compound.

Hantzsch Thiazole Synthesis Adaptation

The Hantzsch synthesis remains the most convenient and widely used method for preparing 1,3-thiazoles. In this context, the α-haloketone bearing the 3,4-dichlorophenyl moiety is reacted with methyl-substituted thioamide under reflux in solvents such as ethanol, acetic acid, or DMF. The reaction conditions (temperature, solvent, base presence) are optimized to maximize yield and purity.

Influence of Reaction Conditions

Research indicates that the choice of solvent and base significantly affects the yield. For example, reactions in aqueous sodium carbonate solution at elevated temperatures (90–100 °C) have shown improved yields in related thiazole syntheses. Acidification post-reaction aids in product isolation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) (Reported) |

|---|---|---|---|

| α-Haloketone preparation | Bromination of 3,4-dichloroacetophenone (Br2, solvent) | Generates α-bromo-3,4-dichloroacetophenone | 70–85 |

| Thiazole ring formation | α-Haloketone + methyl thioamide, reflux in ethanol or acetic acid | Hantzsch synthesis, base optional (Na2CO3) | 65–90 |

| Amination at 2-position | Intrinsic from thioamide or via substitution | Directly incorporated in ring formation | - |

| Purification | Recrystallization or chromatography | Confirmed by NMR, IR | - |

Research Findings and Analytical Data

Spectroscopic Confirmation:

The synthesized this compound is characterized by characteristic IR bands for C=N (~1540 cm⁻¹), C–S, and NH2 groups. Proton NMR shows signals corresponding to the methyl group at the 5-position (~2.5 ppm), aromatic protons of the dichlorophenyl group (7.0–8.0 ppm), and amino protons (broad singlets around 4–6 ppm).Reaction Optimization:

Use of aqueous sodium carbonate as a base and carrying out the reaction in polar solvents at reflux temperature improves yield and purity. Acidification to pH ~6 post-reaction facilitates product precipitation.Solid Dispersion Techniques: For pharmaceutical applications, solid dispersions of thiazole derivatives with carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) have been developed to enhance solubility and bioavailability, involving processes of mixing, solvent evaporation, and drying.

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles with various functional groups.

科学研究应用

The compound has been categorized with specific hazard information that must be considered during handling and application. Proper safety protocols should be followed to mitigate any risks associated with exposure.

Medicinal Chemistry

DCTA has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively:

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. DCTA has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.

- Anticancer Properties : Preliminary research suggests that DCTA may possess anticancer activity. Its ability to inhibit certain cancer cell lines has been documented, making it a candidate for further investigation in cancer therapeutics.

Agricultural Chemistry

In the field of agricultural chemistry, DCTA is being explored for its potential use as a pesticide or herbicide:

- Fungicidal Activity : The compound's thiazole structure is known for its fungicidal properties. Research has indicated that DCTA can effectively inhibit fungal growth, suggesting its application in crop protection.

Material Science

DCTA's unique chemical structure also lends itself to applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance the material's thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of DCTA against several pathogens. The results demonstrated a significant reduction in bacterial growth at varying concentrations of the compound, indicating its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In another research project, scientists investigated the effects of DCTA on cancer cell lines such as MCF-7 and HeLa. The findings revealed that DCTA induced apoptosis in these cells, suggesting a mechanism for its anticancer activity.

Case Study 3: Agricultural Applications

A field trial assessed the effectiveness of DCTA as a fungicide on crops susceptible to fungal infections. The results showed a marked decrease in disease incidence compared to untreated controls, highlighting its potential use in agricultural practices.

作用机制

The mechanism of action of 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Analogs

5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine

- Structural Difference : The 3,4-dichlorophenyl group is attached via a benzyl (-CH2-) linker instead of a direct bond.

- Implications : The benzyl group increases molecular flexibility and may alter steric interactions with biological targets. This compound has a molecular weight of 273.175 g/mol, slightly higher than the target compound due to the additional methylene group .

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine

- Structural Difference : Substitutes one chlorine atom with a methyl group on the phenyl ring.

- Implications : Reduced electron-withdrawing effects compared to dichloro substitution. The methyl group may enhance metabolic stability but reduce receptor affinity .

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

- Structural Difference : Dichloro substituents at positions 2 and 4 instead of 3 and 4 on the phenyl ring.

- Implications : Altered electronic and steric effects due to positional isomerism. This may impact binding to targets sensitive to substituent orientation .

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine

Thiadiazole-Based Analogs

Thiadiazoles (containing two nitrogen and one sulfur atom) exhibit distinct electronic properties compared to thiazoles (one nitrogen, one sulfur).

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structural Features : A thiadiazole core with a 4-chlorobenzylidene substituent.

- Biological Activity: Known for insecticidal and fungicidal properties due to the thiadiazole ring’s ability to disrupt enzyme function .

5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine

- Structural Features: Incorporates a phenoxymethyl (-O-CH2-) linker.

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Comparative Analysis of Key Properties

Table 2: Physicochemical Properties

| Compound Name | Planarity (Å) | Hydrogen Bonding | LogP (Predicted) |

|---|---|---|---|

| 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | 0.004 (thiazole) | N-H···S/N | 3.8 |

| 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine | 0.149 (thiadiazole) | N-H···N | 2.9 |

| 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine | 0.003 (thiazole) | N-H···F | 2.5 |

生物活性

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is characterized by its unique structural features, including the presence of a dichlorophenyl group and a methyl group on the thiazole ring, which contribute to its biological efficacy.

- Molecular Formula : C16H11Cl3N2S

- Molecular Weight : 369.7 g/mol

- InChIKey : BDECEXVPRJTPLW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer properties and enzyme inhibition. Here are the key findings based on recent studies:

Anticancer Activity

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of thiazole exhibit significant inhibitory effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptotic cell death. The structural modifications, such as the introduction of different aryl groups or substituents on the thiazole ring, enhance their efficacy by improving lipophilicity and target specificity .

- Case Study : In a study involving various thiazole derivatives, the compound with a methyl group at position 5 exhibited enhanced activity due to the electron-donating nature of the methyl group, which stabilizes the interaction with cancer cell targets .

Enzyme Inhibition

- Tyrosinase Inhibition : Recent research has also evaluated the compound's potential as an inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with melanoma. The synthesized thiazole derivatives demonstrated varying degrees of inhibitory activity against tyrosinase, with IC50 values indicating effective inhibition .

- Kinetic Studies : Kinetic analysis revealed that certain derivatives had competitive inhibition profiles against tyrosinase, suggesting their potential utility in treating conditions related to hyperpigmentation and melanoma .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

- Chlorine Substitution : The presence of chlorine atoms in the para position enhances cytotoxicity and enzyme inhibition due to increased electron-withdrawing effects.

- Methyl Group Positioning : The positioning of methyl groups on the thiazole ring plays a critical role in modulating biological activity; for example, compounds with methyl substitutions at specific positions showed enhanced interactions with target proteins .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H11Cl3N2S |

| Molecular Weight | 369.7 g/mol |

| Anticancer Activity (IC50) | Ranges from 2.32 to 10.10 µg/mL |

| Tyrosinase Inhibition (IC50) | Ranges from 11.27 to 360.51 µM |

| Mechanism | Induces apoptosis |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, thiosemicarbazide derivatives are often reacted with halogenated carboxylic acids (e.g., 2,4-dichlorophenoxyacetic acid) in the presence of POCl₃ under reflux conditions to form the thiazole core . Intermediate characterization typically involves spectroscopic techniques (IR, NMR) and X-ray crystallography for structural confirmation, as demonstrated in analogous thiadiazole syntheses .

Q. How is the molecular structure of this compound confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement . Key parameters include dihedral angles between aromatic rings (e.g., 21.5° for a related thiadiazole derivative) and hydrogen-bonding patterns, which stabilize the crystal lattice . Data-to-parameter ratios >14:1 ensure refinement reliability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this compound?

- Methodological Answer : In vitro assays using cancer cell lines (e.g., MCF-7, HepG2) are standard. Dose-response curves (IC₅₀ values) and apoptosis markers (caspase-3 activation) are measured. For mechanistic studies, molecular docking can predict interactions with targets like tubulin or kinases, as seen in structurally similar thiazol-2-amine derivatives . Synergistic studies with clinical chemotherapeutics (e.g., cisplatin) may further validate efficacy .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of thiazol-2-amine derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify substituents on the dichlorophenyl or thiazole rings. For example, replacing methyl with tert-butyl groups alters steric effects .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability .

- Biological Profiling : Compare IC₅₀ values across derivatives to identify critical functional groups. For instance, halogenated phenyl groups enhance lipophilicity and membrane permeability .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. Discrepancies in IC₅₀ values may arise from variations in MTT assay protocols .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets. For example, conflicting cytotoxicity results in thiadiazole derivatives were resolved by normalizing data to reference compounds .

- Structural Reanalysis : Verify compound purity via HPLC and SCXRD to rule out batch-dependent impurities affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。